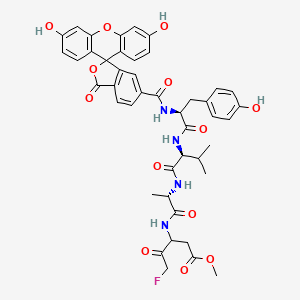

Fluorescein-6-carbonyl-Tyr-Val-Ala-DL-Asp(OMe)-fluoromethylketone

Description

The exact mass of the compound this compound is 854.28106560 g/mol and the complexity rating of the compound is 1650. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(3',6'-dihydroxy-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carbonyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-5-fluoro-4-oxopentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H43FN4O13/c1-21(2)38(42(58)46-22(3)39(55)47-32(34(53)20-45)19-37(54)60-4)49-41(57)33(15-23-5-8-25(50)9-6-23)48-40(56)24-7-12-28-31(16-24)44(62-43(28)59)29-13-10-26(51)17-35(29)61-36-18-27(52)11-14-30(36)44/h5-14,16-18,21-22,32-33,38,50-52H,15,19-20H2,1-4H3,(H,46,58)(H,47,55)(H,48,56)(H,49,57)/t22-,32?,33-,38-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQKJXHFMXDJWAX-CHENQIBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC(CC(=O)OC)C(=O)CF)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)C2=CC3=C(C=C2)C(=O)OC34C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H43FN4O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

854.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism and Application of Fluorescein-YVAD-FMK

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Unveiling Caspase-1 Activity with a Fluorescent Probe

Fluorescein-YVAD-FMK is a powerful tool for the detection of active caspase-1, a key enzyme in the inflammatory process. This cell-permeable, fluorescently labeled peptide inhibitor provides a direct and quantifiable measure of caspase-1 activation within living cells. Its mechanism of action is rooted in a highly specific and irreversible interaction with the active form of the enzyme.

The inhibitor is composed of three key moieties:

-

Fluorescein (FAM): A widely used green fluorophore that allows for the detection and quantification of the probe using various fluorescence-based techniques, including flow cytometry and fluorescence microscopy.[1]

-

YVAD (Tyr-Val-Ala-Asp): A tetrapeptide sequence that mimics the preferred recognition and cleavage site of caspase-1.[2][3] This sequence confers a high degree of specificity for caspase-1 over other caspases.

-

FMK (Fluoromethylketone): A reactive group that forms a stable, irreversible covalent bond with the cysteine residue in the catalytic site of active caspase-1.[3] This irreversible binding ensures that the fluorescent signal is retained within the cell, providing a cumulative measure of caspase-1 activity.

In its inactive state, pro-caspase-1, the enzyme does not react with Fluorescein-YVAD-FMK. Upon activation, typically through the assembly of an inflammasome complex, pro-caspase-1 undergoes a conformational change and autoproteolytic cleavage, exposing its catalytic site. Fluorescein-YVAD-FMK then enters the cell and binds to this active site, effectively trapping the fluorescent signal within the cell. The intensity of the green fluorescence is directly proportional to the amount of active caspase-1.[1]

Quantitative Data: Specificity and Affinity

The tetrapeptide sequence YVAD provides a high affinity for caspase-1. While the addition of the fluorescein tag may slightly alter the binding kinetics, the data for the parent, non-fluorescent inhibitor, Z-YVAD-FMK, demonstrates its potent and specific inhibition of caspase-1.

| Inhibitor | Target Caspase | Inhibition Constant (Ki) |

| Z-YVAD-FMK | Caspase-1 | 0.76 nM[2] |

It is important to note that while YVAD-FMK is highly selective for caspase-1, it may also exhibit some cross-reactivity with other caspases at higher concentrations, particularly caspase-4 and caspase-5, which are also involved in inflammatory pathways.[3][4]

The NLRP3 Inflammasome: A Key Signaling Pathway for Caspase-1 Activation

Caspase-1 is a critical effector molecule in the innate immune response, with its activation being tightly regulated by multiprotein complexes known as inflammasomes. The NLRP3 inflammasome is one of the most well-characterized of these complexes and is activated in response to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).

The activation of the NLRP3 inflammasome is a two-step process:

-

Priming (Signal 1): This initial step is typically triggered by microbial components like lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and pro-interleukin-1β (pro-IL-1β).[5]

-

Activation (Signal 2): A second stimulus, such as ATP, nigericin, or crystalline substances, triggers the assembly of the NLRP3 inflammasome complex. This complex consists of the NLRP3 sensor, the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[6][7] The proximity of pro-caspase-1 molecules within the complex facilitates their auto-activation through proteolytic cleavage. Active caspase-1 then proceeds to cleave pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms, and also cleaves Gasdermin D to induce pyroptosis, a pro-inflammatory form of cell death.[5]

Caption: NLRP3 Inflammasome Activation Pathway.

Experimental Protocols

General Workflow for Caspase-1 Activity Assay

The general workflow for assessing caspase-1 activity using Fluorescein-YVAD-FMK involves cell treatment to induce inflammasome activation, incubation with the fluorescent probe, washing to remove unbound probe, and subsequent analysis by fluorescence microscopy or flow cytometry.

Caption: Experimental Workflow for Caspase-1 Activity Assay.

Detailed Protocol for Fluorescence Microscopy

This protocol is adapted for adherent or suspension cells.

Materials:

-

Cells of interest (e.g., THP-1 monocytes)

-

Complete cell culture medium

-

Inducing agent (e.g., LPS and Nigericin)

-

Fluorescein-YVAD-FMK (lyophilized powder)

-

Anhydrous DMSO

-

Phosphate-Buffered Saline (PBS)

-

Wash Buffer (e.g., 1X Apoptosis Wash Buffer)

-

Hoechst 33342 solution (optional, for nuclear counterstaining)

-

Fixative (optional, e.g., formaldehyde-based)

-

Mounting medium

-

Fluorescence microscope with appropriate filters (FITC/GFP and DAPI)

Procedure:

-

Cell Preparation:

-

For adherent cells, seed cells on coverslips or chamber slides and allow them to adhere overnight.

-

For suspension cells, culture them to the desired density.

-

-

Induction of Caspase-1 Activation:

-

Treat cells with the desired stimulus to activate the inflammasome. For example, prime THP-1 cells with LPS (e.g., 1 µg/mL) for 3-4 hours, followed by stimulation with Nigericin (e.g., 10 µM) for 1 hour.[3] Include a non-induced control group.

-

-

Preparation of FLICA Reagent:

-

Reconstitute the lyophilized Fluorescein-YVAD-FMK in anhydrous DMSO to create a 150X stock solution.

-

Immediately before use, dilute the 150X stock solution 1:5 in PBS to make a 30X working solution.

-

-

Staining:

-

Add the 30X FLICA working solution to the cell culture medium at a 1:30 dilution to achieve a 1X final concentration.

-

Incubate the cells for 1 hour at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

For adherent cells, gently aspirate the medium and wash the cells twice with 1X Wash Buffer.

-

For suspension cells, centrifuge the cells at a low speed (e.g., 300 x g) for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in 1X Wash Buffer. Repeat the wash step.

-

-

Nuclear Counterstaining (Optional):

-

Incubate the washed cells with Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 5-10 minutes at room temperature, protected from light.

-

Wash the cells once more with 1X Wash Buffer.

-

-

Fixation (Optional):

-

If immediate imaging is not possible, cells can be fixed. Resuspend cells in a formaldehyde-based fixative and incubate for 15 minutes at room temperature.

-

Wash the fixed cells with PBS.

-

-

Imaging:

-

Mount the coverslips with mounting medium or place a drop of the cell suspension on a microscope slide and cover with a coverslip.

-

Visualize the cells using a fluorescence microscope. Green fluorescence (Ex/Em ~490/520 nm) indicates active caspase-1, and blue fluorescence (Ex/Em ~350/460 nm) indicates the nucleus.

-

Detailed Protocol for Flow Cytometry

This protocol is designed for suspension cells or adherent cells that have been detached.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Inducing agent

-

Fluorescein-YVAD-FMK

-

Anhydrous DMSO

-

Wash Buffer

-

Propidium Iodide (PI) or other viability dye (optional)

-

Flow cytometer with a blue laser (488 nm)

Procedure:

-

Cell Preparation and Induction:

-

Prepare a single-cell suspension at a concentration of approximately 1 x 10^6 cells/mL.

-

Induce caspase-1 activation as described in the microscopy protocol. Include appropriate controls (unstained cells, stained unstimulated cells).

-

-

Preparation of FLICA Reagent:

-

Prepare the 150X stock and 30X working solutions of Fluorescein-YVAD-FMK as described previously.

-

-

Staining:

-

Add the 30X FLICA working solution to 300 µL of the cell suspension at a 1:30 dilution.

-

Incubate for 1 hour at 37°C in a CO2 incubator, protected from light.

-

-

Washing:

-

Add 2 mL of 1X Wash Buffer to each tube and centrifuge at 300 x g for 5 minutes.

-

Discard the supernatant and gently resuspend the cell pellet. Repeat the wash step twice.

-

-

Viability Staining (Optional):

-

After the final wash, resuspend the cells in 1X binding buffer and add a viability dye such as Propidium Iodide (PI) to distinguish between apoptotic and necrotic cells.

-

-

Analysis:

-

Resuspend the final cell pellet in an appropriate volume of wash buffer for flow cytometric analysis.

-

Acquire data on a flow cytometer, detecting the green fluorescence from Fluorescein-YVAD-FMK in the FITC channel (FL1). If a viability dye is used, detect it in the appropriate channel (e.g., PE-Cy5/PerCP for PI).

-

Analyze the data to quantify the percentage of cells with active caspase-1.

-

Conclusion

Fluorescein-YVAD-FMK is an indispensable tool for the specific and sensitive detection of active caspase-1 in live cells. Its well-defined mechanism of irreversible binding to the active enzyme, coupled with the high affinity of the YVAD peptide sequence, allows for robust and quantifiable analysis of inflammasome activation and pyroptosis. The detailed protocols provided herein offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize this probe in their studies of inflammation and innate immunity. A thorough understanding of its mechanism and proper application will undoubtedly contribute to advancements in these critical fields of research.

References

- 1. 5-FAM-YVAD-FMK | AAT Bioquest [aatbio.com]

- 2. creative-enzymes.com [creative-enzymes.com]

- 3. antibodiesinc.com [antibodiesinc.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | A detailed molecular network map and model of the NLRP3 inflammasome [frontiersin.org]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Principle of FAM-YVAD-FMK Detection

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles and methodologies underlying the use of FAM-YVAD-FMK for the detection of active caspase-1. It is designed to equip researchers, scientists, and professionals in drug development with the technical knowledge required to effectively utilize this technology in their work.

Core Principle of FAM-YVAD-FMK Detection

FAM-YVAD-FMK is a fluorescently labeled inhibitor of caspases (FLICA) designed for the specific detection of active caspase-1 in living cells.[1][2][3][4][5] The detection principle is based on the irreversible covalent binding of the FAM-YVAD-FMK probe to the enzymatic active site of caspase-1.[1][2][4]

The probe consists of three key components:

-

FAM (Carboxyfluorescein): A green fluorescent dye that allows for the detection and quantification of the probe.[1][2]

-

YVAD (Tyrosine-Valine-Alanine-Aspartic Acid): A peptide sequence that is the specific recognition motif for caspase-1.[1][6]

-

FMK (Fluoromethylketone): A reactive group that forms a covalent bond with a cysteine residue in the catalytic site of active caspase-1, leading to irreversible inhibition.[2][4]

When added to cell culture, the cell-permeable FAM-YVAD-FMK probe enters the cells.[1][7] In cells where caspase-1 is active, the probe binds to the enzyme. Unbound probe molecules diffuse out of the cell and are removed during washing steps.[1][7][8] Consequently, the intensity of the green fluorescence is directly proportional to the amount of active caspase-1 present in the cell at the time of labeling.[1][9] This method allows for the analysis of caspase-1 activity at the single-cell level.

The Caspase-1 Activation Pathway: The Inflammasome

Caspase-1 is a cysteine protease that plays a critical role in the innate immune system by initiating inflammatory responses.[10] It is primarily activated through the assembly of large, multiprotein complexes known as inflammasomes.[11] The activation of the most well-characterized inflammasome, the NLRP3 inflammasome, is a two-step process:

-

Priming (Signal 1): This step is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs) like Toll-like receptors (TLRs). This leads to the activation of the transcription factor NF-κB, which upregulates the expression of NLRP3 and the inactive precursor of Interleukin-1β (pro-IL-1β).

-

Activation (Signal 2): A variety of stimuli, including ion flux, mitochondrial dysfunction, and lysosomal rupture, trigger the assembly of the NLRP3 inflammasome. This complex consists of the NLRP3 sensor, the adaptor protein ASC, and pro-caspase-1.[11][12] The proximity of pro-caspase-1 molecules within the inflammasome complex facilitates their auto-cleavage and activation.

Activated caspase-1 then cleaves its downstream substrates, including pro-IL-1β and pro-IL-18, into their mature, pro-inflammatory forms.[13][14] It also cleaves Gasdermin D, leading to a form of inflammatory cell death called pyroptosis.[13]

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. researchgate.net [researchgate.net]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. antibodiesinc.com [antibodiesinc.com]

- 5. Immunochemistry Technology FAM FLICA CASPASE 1 ASSAY KIT, Quantity: Each | Fisher Scientific [fishersci.com]

- 6. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. 5-FAM-YVAD-FMK | AAT Bioquest [aatbio.com]

- 10. media.cellsignal.com [media.cellsignal.com]

- 11. Inflammasome - Wikipedia [en.wikipedia.org]

- 12. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Fluorescently Labeled Inhibitors of Caspases (FLICA)

Introduction

A Fluorescently Labeled Inhibitor of Caspases (FLICA) is a powerful and widely used tool for detecting and quantifying apoptosis in living cells.[1][2][3] Apoptosis, or programmed cell death, is a fundamental biological process characterized by the activation of a family of cysteine proteases known as caspases.[1][4][5] FLICA reagents are designed to measure this key event directly, offering a more accurate assessment of apoptosis compared to methods that detect secondary effects like phosphatidylserine flipping (Annexin V assays) or DNA fragmentation (TUNEL assays).[1][2][3]

FLICA probes are cell-permeable, non-cytotoxic molecules that specifically target active caspases.[1][6][7] Their structure consists of three key components:

-

A caspase-specific peptide sequence that acts as a recognition motif for the target caspase.[2][8][9]

-

A fluoromethyl ketone (FMK) moiety, which forms an irreversible covalent bond with the active site of the caspase.[1][2][9]

-

A fluorescent reporter tag (e.g., carboxyfluorescein - FAM, or sulforhodamine - SR) that allows for detection and quantification.[6][10][11]

This guide provides an in-depth overview of FLICA technology, its mechanism of action, available reagents, and detailed experimental protocols for its application in research and drug development.

Mechanism of Action

The methodology behind FLICA is based on an affinity label that allows for the specific and covalent binding to active caspases within whole, living cells.[6][8][10]

-

Cellular Entry: The FLICA reagent is cell-permeant and readily diffuses across the plasma membrane of both healthy and apoptotic cells.[1][6]

-

Target Recognition and Binding: Inside the cell, if a caspase is in its active conformation, the FLICA probe's peptide sequence will fit into the enzyme's active site.[8] This interaction facilitates a reaction where the FMK group forms a stable, covalent thioether bond with a cysteine residue in the caspase's catalytic center.[10][12] This binding event is irreversible and inhibits any further enzymatic activity of that specific caspase molecule.[2][10][13]

-

Signal Retention and Washout: Because the FLICA probe becomes covalently locked to the active caspase, it is retained inside the apoptotic cell.[10][13] In healthy cells, where caspases are in their inactive pro-enzyme state, the FLICA reagent does not bind and diffuses back out of the cell.[1][6] Subsequent washing steps remove any unbound probe.[1][13]

-

Detection: The result is a strong fluorescent signal specifically within apoptotic cells, which is directly proportional to the number of active caspase enzymes present at the time of labeling.[10][13] This signal can be analyzed by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[1][10]

Caspase Signaling Pathways in Apoptosis

Caspases are central to the execution of apoptosis and are activated through two primary pathways: the extrinsic and intrinsic pathways. Both converge on the activation of executioner caspases, which are responsible for the systematic disassembly of the cell.[5][14]

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to death receptors on the cell surface.[5][15] This leads to the recruitment of adaptor proteins like FADD and the subsequent activation of initiator caspase-8 and/or caspase-10.[4][16]

-

The Intrinsic (Mitochondrial) Pathway: Triggered by intracellular stress signals, this pathway involves the release of cytochrome c from the mitochondria.[15] In the cytosol, cytochrome c binds to Apaf-1, which then recruits and activates the initiator caspase-9 in a complex known as the apoptosome.[14][15]

Both initiator caspases-8 and -9 can then cleave and activate the executioner caspases-3, -6, and -7.[5] These executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[4][5]

Quantitative Data of Common FLICA Reagents

A variety of FLICA reagents are available, differing in their peptide recognition sequence to target specific caspases and the attached fluorophore to accommodate different instrument setups.

| Target Caspase(s) | Peptide Sequence | Fluorophore | Excitation (nm) | Emission (nm) |

| Poly-Caspase | VAD (Val-Ala-Asp) | FAM | 488 - 492 | 515 - 535 |

| Caspase-1 | YVAD (Tyr-Val-Ala-Asp) | FAM | 488 - 492 | 515 - 535 |

| Caspase-2 | VDVAD (Val-Asp-Val-Ala-Asp) | FAM | 488 - 492 | 515 - 535 |

| Caspase-3/7 | DEVD (Asp-Glu-Val-Asp) | FAM | 488 - 492 | 515 - 535 |

| Caspase-6 | VEID (Val-Glu-Ile-Asp) | FAM | 488 - 492 | 515 - 535 |

| Caspase-8 | LETD (Leu-Glu-Thr-Asp) | FAM | 488 - 492 | 515 - 535 |

| Caspase-9 | LEHD (Leu-Glu-His-Asp) | FAM | 488 - 492 | 515 - 535 |

| Caspase-10 | AEVD (Ala-Glu-Val-Asp) | FAM | 488 - 492 | 515 - 535 |

| Caspase-13 | LEED (Leu-Glu-Glu-Asp) | FAM | 488 - 492 | 515 - 535 |

| Poly-Caspase | VAD (Val-Ala-Asp) | Sulforhodamine (SR) | 550 - 580 | 590 - 600 |

| Caspase-1 | YVAD (Tyr-Val-Ala-Asp) | FLICA 660 | ~660 | 685 - 690 |

| Poly-Caspase | VAD (Val-Ala-Asp) | FLICA 660 | ~660 | 685 - 690 |

Data compiled from multiple sources.[2][8][9][10][17][18][19] FAM (carboxyfluorescein) is a green fluorophore, SR (sulforhodamine) is a red fluorophore, and FLICA 660 is a far-red fluorophore.

Experimental Protocols

The following are generalized protocols for using FLICA reagents. Optimization for specific cell lines and experimental conditions is recommended.[1][2]

Reagent Preparation

-

Reconstitute 150X FLICA Stock: Add 50 µL of DMSO to one lyophilized vial of FLICA reagent.[7][20][18] Mix by swirling until fully dissolved. This stock solution can be aliquoted and stored at ≤-20°C for up to six months, protected from light.[3]

-

Prepare 30X FLICA Working Solution: Immediately before use, dilute the 150X FLICA stock 1:5 in sterile, phosphate-buffered saline (PBS), pH 7.4.[7][10][20] For example, add 10 µL of 150X stock to 40 µL of PBS. This working solution must be used the same day it is prepared.[7][20]

-

Prepare 1X Wash Buffer: Dilute the provided 10X Wash Buffer 1:10 with deionized water.[7][18]

Staining Protocol for Suspension Cells (Flow Cytometry & Microscopy)

-

Cell Culture: Culture cells to a density that does not exceed 1x10⁶ cells/mL to avoid spontaneous apoptosis.[3][10] Induce apoptosis in your positive control and experimental samples according to your specific protocol.

-

Cell Aliquoting: Transfer approximately 3x10⁵ cells (for flow cytometry) or 2x10⁶ cells (for microscopy) in 290 µL of culture medium to a fresh tube.[1][2]

-

FLICA Staining: Add 10 µL of the 30X FLICA working solution to the 290 µL cell suspension (final dilution 1:30).[1][3] Mix gently.

-

Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[12] Gently swirl the tubes every 15-20 minutes to ensure even distribution of the reagent.[1][2]

-

Washing: Add 2 mL of 1X Wash Buffer to each tube and mix.[1] Centrifuge at 200-300 x g for 5 minutes.[1][21]

-

Repeat Wash: Carefully aspirate the supernatant and resuspend the cell pellet in 1 mL of 1X Wash Buffer.[1] Repeat the centrifugation step. For microscopy or plate reader analysis, a third wash is recommended.[2]

-

Counterstaining (Optional):

-

Necrosis: Resuspend the final cell pellet in 300-500 µL of 1X Wash Buffer containing Propidium Iodide (PI) or 7-AAD to distinguish late apoptotic/necrotic cells.[1][9]

-

Nuclei: For microscopy, Hoechst 33342 can be added during the final 5-10 minutes of the FLICA incubation to visualize nuclear morphology.[1][20]

-

-

Analysis: Analyze the cells immediately by flow cytometry or fluorescence microscopy. Alternatively, cells can be fixed.

-

Fixation (Optional): Resuspend the final cell pellet in 300 µL of 1X Wash Buffer and add 30 µL of fixative. Incubate for 15 minutes at room temperature. Fixed cells can be stored at 2-8°C for up to 24 hours before analysis.

Staining Protocol for Adherent Cells (Microscopy & Plate Reader)

-

Cell Culture: Seed cells in an appropriate vessel (e.g., chamber slides, 96-well black-walled, clear-bottom plates) and allow them to adhere.[22]

-

Induce Apoptosis: Treat cells with your experimental compounds to induce apoptosis.

-

FLICA Staining: Add the 30X FLICA working solution directly to the culture medium at a 1:30 ratio.[22]

-

Incubation: Incubate for 60 minutes under normal culture conditions (37°C, 5% CO₂), protected from light.[7][22]

-

Washing: Carefully remove the medium containing FLICA. Gently wash the cells twice with 1X Wash Buffer or fresh culture medium, being careful not to dislodge apoptotic cells.[7][22]

-

Analysis: Analyze immediately by fluorescence microscopy or a fluorescence plate reader.

Protocol for Fluorescence Plate Reader

-

Follow the appropriate staining protocol for suspension or adherent cells in a 96-well black plate.[23]

-

After the final wash, resuspend suspension cells in 100 µL of 1X Wash Buffer and add to the plate. For adherent cells, add 100 µL of buffer to each well.

-

Read the plate using excitation and emission wavelengths appropriate for the fluorophore (see table above). For FAM-FLICA, use excitation ~490 nm and emission ~520 nm.[20][23]

Conclusion

Fluorescently Labeled Inhibitors of Caspases represent a robust and specific method for the detection of active caspases, a definitive hallmark of apoptosis.[21][24] By covalently binding to the active enzyme, FLICA probes provide a direct and quantifiable measure of caspase activity within individual cells.[1][10] The availability of inhibitors for different caspases and a range of fluorophores makes FLICA a versatile tool for researchers studying programmed cell death in various contexts, from basic science to drug discovery. The straightforward protocols for flow cytometry, microscopy, and plate-based assays allow for flexible integration into diverse experimental workflows.

References

- 1. biomol.com [biomol.com]

- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. abeomics.com [abeomics.com]

- 5. Caspase‐mediated programmed cell death pathways as potential therapeutic targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Invitrogen™ Vybrant™ FLICA Caspase Apoptosis Assay Kits for flow cytometry | Fisher Scientific [fishersci.ca]

- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 10. biocat.com [biocat.com]

- 11. Use of fluorescently labeled caspase inhibitors as affinity labels to detect activated caspases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mybiosource.com [mybiosource.com]

- 13. antibodiesinc.com [antibodiesinc.com]

- 14. Apoptosis Caspase Pathways: R&D Systems [rndsystems.com]

- 15. Caspase - Wikipedia [en.wikipedia.org]

- 16. Caspase Activation Pathways: an Overview - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. antibodiesinc.com [antibodiesinc.com]

- 18. interchim.fr [interchim.fr]

- 19. antibodiesinc.com [antibodiesinc.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. Fluorochrome-Labeled Inhibitors of Caspases: Convenient In Vitro and In Vivo Markers of Apoptotic Cells for Cytometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Image-iT™ LIVE Green Caspase Apoptosis Detection [protocols.io]

- 23. FLICA activity assay. [bio-protocol.org]

- 24. Fluorochrome-labeled inhibitors of caspases: convenient in vitro and in vivo markers of apoptotic cells for cytometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Measuring Pyroptosis: An In-depth Technical Guide to FAM-YVAD-FMK

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals.[1][2] A key mediator of this process is caspase-1, a cysteine protease that, upon activation within a multiprotein complex called the inflammasome, triggers a cascade of events leading to cell lysis and the release of pro-inflammatory cytokines.[1][3][4][5] Accurate measurement of caspase-1 activity is therefore crucial for studying pyroptosis and for the development of therapeutics targeting inflammatory diseases. This guide provides a comprehensive overview of the use of FAM-YVAD-FMK, a fluorescently labeled inhibitor of caspase-1, for the detection and quantification of pyroptosis.

The Core Principle: FAM-YVAD-FMK as a Probe for Active Caspase-1

FAM-YVAD-FMK is a cell-permeant, non-toxic probe that specifically targets and irreversibly binds to the active site of caspase-1.[6][7][8] The probe consists of three key components:

-

YVAD (Tyr-Val-Ala-Asp): A peptide sequence representing the preferred binding site for caspase-1.[6][7][8]

-

FMK (Fluoromethylketone): A reactive group that forms a covalent bond with the active site of caspase-1, ensuring that the fluorescent signal is retained within the cell.[6][7][8]

When FAM-YVAD-FMK is introduced to a cell population, it freely diffuses across the cell membrane. In cells undergoing pyroptosis, the probe binds to active caspase-1, leading to an accumulation of green fluorescence. Unbound probe diffuses out of the cells and is removed during washing steps.[6][8] This allows for the specific identification and quantification of pyroptotic cells using techniques such as fluorescence microscopy and flow cytometry.[6][8]

The Pyroptosis Signaling Pathway

The canonical pyroptosis pathway is initiated by various stimuli, such as pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), which trigger the assembly of an inflammasome complex.[1][2][4] This complex, often containing a sensor protein (e.g., NLRP3), an adaptor protein (ASC), and pro-caspase-1, facilitates the auto-activation of pro-caspase-1 into its active form, caspase-1.[3][4][9] Active caspase-1 then cleaves its substrates, including pro-interleukin-1β (pro-IL-1β), pro-interleukin-18 (pro-IL-18), and Gasdermin D (GSDMD).[1][4][10] The N-terminal fragment of cleaved GSDMD oligomerizes and forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of mature cytokines and other cellular contents, thus propagating the inflammatory response.[1][4][10]

Quantitative Data Summary

The following tables summarize key quantitative parameters for using FAM-YVAD-FMK in pyroptosis assays.

Table 1: Spectral Properties of FAM-YVAD-FMK

| Fluorophore | Excitation Maximum (nm) | Emission Maximum (nm) |

| FAM | 488 - 494 | 515 - 535 |

| Data sourced from multiple product datasheets.[8][11][12][13] |

Table 2: Example Reagent Concentrations and Incubation Times for Pyroptosis Induction

| Inducer | Cell Type | Concentration | Incubation Time |

| Nigericin | Jurkat cells | 10 µM | 2 hours |

| LPS + Nigericin | THP-1 cells | 1 µg/mL LPS for 3 hours, then 20 µM Nigericin for 30 minutes | 3.5 hours total |

| LPS + ATP | Bone Marrow-Derived Macrophages (BMDMs) | LPS for 4 hours, then 5 mM ATP | Variable |

| Data compiled from various experimental protocols.[7][14][15] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is crucial to include appropriate controls, such as unstained cells, cells treated with a vehicle control, and cells from caspase-1 deficient animals (if available), to ensure the specificity of the staining.[9]

Protocol 1: Detection of Pyroptosis by Fluorescence Microscopy

This protocol is adapted from methodologies for staining adherent or suspension cells.[7][11]

Materials:

-

FAM-YVAD-FMK reagent

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

10x Cellular Wash Buffer

-

Hoechst 33342 (for nuclear counterstaining)

-

Fixative (e.g., paraformaldehyde)

-

Cell culture medium

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Preparation:

-

For adherent cells, seed 10⁴-10⁵ cells onto sterile coverslips or chamber slides and allow them to adhere overnight.

-

For suspension cells, culture cells to a density of 3-5 x 10⁵ cells/mL.

-

-

Induction of Pyroptosis: Treat cells with the desired stimulus (e.g., LPS and nigericin) for the appropriate duration. Include a negative control group treated with vehicle.

-

Preparation of FLICA Reagent:

-

Reconstitute the lyophilized FAM-YVAD-FMK with 50 µL of DMSO to create a 150x stock solution.

-

Immediately before use, dilute the 150x stock solution 1:5 in PBS to create a 30x working solution.

-

-

Staining:

-

Add the 30x FAM-YVAD-FMK working solution to each cell sample at a 1:30 dilution (e.g., add 10 µL to 290 µL of cell suspension).[6]

-

Incubate for 1 hour at 37°C, protected from light.

-

-

Washing:

-

Remove the staining medium and wash the cells three times with 1x Cellular Wash Buffer. Each wash should be for 10 minutes at 37°C to allow unbound reagent to diffuse out of the cells.[7]

-

-

Counterstaining (Optional):

-

Incubate cells with Hoechst 33342 (e.g., at a 1:2000 dilution) for 10-20 minutes at 37°C to stain the nuclei.[14]

-

-

Imaging:

-

Mount the coverslips onto microscope slides or place a drop of the cell suspension on a slide.

-

Observe the cells using a fluorescence microscope. FAM can be visualized with an excitation wavelength of ~490 nm and an emission wavelength of ~520 nm. Hoechst 33342 is visualized with UV excitation (~365 nm) and blue emission (~480 nm).[11]

-

Protocol 2: Quantification of Pyroptosis by Flow Cytometry

This protocol is designed for the quantitative analysis of pyroptotic cells in a population.[7]

Materials:

-

FAM-YVAD-FMK reagent

-

DMSO

-

PBS

-

10x Cellular Wash Buffer

-

Propidium Iodide (PI) or 7-AAD for viability staining

-

Flow cytometry tubes

-

Flow cytometer

Procedure:

-

Cell Preparation: Prepare single-cell suspensions of your control and treated samples. Adjust the cell concentration to approximately 1 x 10⁶ cells/mL.

-

Induction of Pyroptosis: Treat cells as described in Protocol 1.

-

Preparation of FLICA Reagent: Prepare the 30x FAM-YVAD-FMK working solution as described in Protocol 1.

-

Staining:

-

Add 10 µL of the 30x working solution to 290 µL of cell suspension in a flow cytometry tube.

-

Incubate for 1 hour at 37°C, protected from light.

-

-

Washing:

-

Add 2 mL of 1x Cellular Wash Buffer to each tube, centrifuge the cells, and carefully aspirate the supernatant.

-

Repeat the wash step twice.

-

-

Viability Staining (Optional):

-

Resuspend the cell pellet in 1x binding buffer.

-

Add PI or 7-AAD according to the manufacturer's instructions to distinguish between pyroptotic and necrotic cells.

-

-

Data Acquisition:

-

Analyze the samples on a flow cytometer. The FAM signal is typically detected in the FITC channel (e.g., 530/30 nm bandpass filter).

-

Experimental Workflow and Visualization

The following diagrams illustrate the general experimental workflow for using FAM-YVAD-FMK.

Conclusion

FAM-YVAD-FMK is a powerful and reliable tool for the detection and quantification of pyroptosis through the specific labeling of active caspase-1. By following the detailed protocols and understanding the underlying principles outlined in this guide, researchers can effectively incorporate this assay into their studies of inflammatory processes and for the screening of potential therapeutic agents. The use of appropriate controls and careful optimization of experimental conditions will ensure the generation of accurate and reproducible data.

References

- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 2. Pyroptosis in health and disease: mechanisms, regulation and clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Caspase-1-induced pyroptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Active caspase-1 induces plasma membrane pores that precede pyroptotic lysis and are blocked by lanthanides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Detection of Inflammasome Activation and Pyroptotic Cell Death in Murine Bone Marrow-derived Macrophages [app.jove.com]

- 10. researchgate.net [researchgate.net]

- 11. abscience.com.tw [abscience.com.tw]

- 12. antibodiesinc.com [antibodiesinc.com]

- 13. biocompare.com [biocompare.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

Caspase-1 Substrate Specificity: A Technical Guide to the YVAD Sequence

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspase-1, historically known as Interleukin-1β Converting Enzyme (ICE), is a pivotal cysteine-aspartic protease that plays a central role in the innate immune response.[1] As a key component of multiprotein complexes called inflammasomes, Caspase-1 is responsible for the processing and activation of pro-inflammatory cytokines, notably pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18). Its activation also leads to a form of programmed cell death known as pyroptosis through the cleavage of Gasdermin D.[1] The substrate specificity of Caspase-1 is a critical determinant of its biological function and a key consideration in the development of therapeutic inhibitors. This guide provides an in-depth technical overview of the canonical Caspase-1 substrate recognition sequence, Tyr-Val-Ala-Asp (YVAD), covering its biochemical properties, the signaling pathways involved, and detailed experimental protocols for its study.

Caspase-1 Activation and Signaling Pathways

Caspase-1 is synthesized as an inactive zymogen, pro-caspase-1, which requires proteolytic cleavage for its activation. This activation occurs within inflammasomes, which assemble in response to a variety of pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Two of the most well-characterized inflammasomes are the NLRP3 and AIM2 inflammasomes.

The NLRP3 inflammasome is activated by a two-signal process. The first signal, or priming, is initiated by Toll-like receptor (TLR) ligands or cytokines, leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β. The second signal, triggered by a wide array of stimuli including ATP, crystalline substances, and pore-forming toxins, leads to the assembly of the NLRP3 inflammasome complex, consisting of NLRP3, the adaptor protein ASC, and pro-caspase-1.

The AIM2 inflammasome is activated by the presence of double-stranded DNA (dsDNA) in the cytoplasm, a hallmark of many viral and bacterial infections. AIM2 binds directly to dsDNA, leading to its oligomerization and the recruitment of ASC and pro-caspase-1.

Upon recruitment to the inflammasome, pro-caspase-1 molecules are brought into close proximity, facilitating their dimerization and auto-cleavage into the active p20 and p10 subunits. These subunits then form the active heterotetramer that is responsible for substrate cleavage.

Substrate Specificity of Caspase-1: The YVAD Sequence

The substrate specificity of caspases is primarily determined by the four amino acid residues immediately preceding the cleavage site (P4-P3-P2-P1), with an absolute requirement for an aspartic acid residue at the P1 position. For Caspase-1, the canonical recognition sequence is Tyr-Val-Ala-Asp (YVAD). However, studies have shown that Caspase-1 can exhibit some promiscuity, and other sequences, such as Trp-Glu-His-Asp (WEHD), are also efficiently cleaved, with some studies suggesting WEHD is a superior substrate.[2]

The structural basis for this specificity lies in the architecture of the Caspase-1 active site. Crystal structures of Caspase-1 in complex with a YVAD-based inhibitor reveal that the P1-Asp residue forms critical hydrogen bonds with arginine and glutamine residues in the S1 pocket of the enzyme. The P4-Tyr, P3-Val, and P2-Ala side chains fit into corresponding hydrophobic pockets (S4, S3, and S2), contributing to the binding affinity and specificity.

Quantitative Data on Caspase-1 Substrate Specificity

The following table summarizes available kinetic parameters for the cleavage of various peptide substrates by Caspase-1. This data is essential for comparing the efficiency of different recognition sequences and for the design of specific substrates and inhibitors.

| Substrate Sequence | Reporter Group | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Ac-YVAD-pNA | p-nitroanilide | 0.78 | N/A | N/A | [3] |

| Ac-YVAD-mNA | methoxy-naphthylamine | 0.88 | N/A | N/A | [3] |

| Ac-WEHD-ACC | aminocoumarin | N/A | N/A | 522,000 | [4] |

| Ac-WQPD-ACC | aminocoumarin | N/A | N/A | Highly selective for Caspase-1 over Caspase-11 | [4] |

N/A: Not available in the cited literature.

Experimental Protocols

Accurate measurement of Caspase-1 activity is fundamental for studying its role in biological processes and for screening potential inhibitors. Below are detailed protocols for common assays used to quantify Caspase-1 activity.

Colorimetric Assay for Caspase-1 Activity

This assay is based on the cleavage of the colorimetric substrate Ac-YVAD-pNA by Caspase-1, which releases the chromophore p-nitroanilide (pNA). The amount of pNA produced is quantified by measuring the absorbance at 405 nm.[5][6]

Materials:

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 10% sucrose)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 20% sucrose)

-

Ac-YVAD-pNA substrate (10 mM stock in DMSO)

-

96-well flat-bottom plate

-

Microplate reader

Protocol:

-

Sample Preparation:

-

Culture cells to the desired density and treat with appropriate stimuli to induce Caspase-1 activation.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 50 µL per 1-2 x 10⁶ cells).

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 5 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.

-

Determine protein concentration of the lysate using a suitable method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of Ac-YVAD-pNA substrate to each well for a final concentration of 200 µM.

-

Include a blank control (cell lysate without substrate) for each sample to measure background absorbance.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the absorbance value of the blank from the corresponding sample reading.

-

The fold-increase in Caspase-1 activity can be determined by comparing the absorbance of the treated samples to the untreated control.

-

Fluorometric Assay for Caspase-1 Activity

This assay utilizes the fluorogenic substrate Ac-YVAD-AFC, where AFC (7-amino-4-trifluoromethylcoumarin) is released upon cleavage by Caspase-1. The fluorescence of free AFC is measured at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.[1][7]

Materials:

-

Cell Lysis Buffer (as for colorimetric assay)

-

2x Reaction Buffer (as for colorimetric assay)

-

Ac-YVAD-AFC substrate (1 mM stock in DMSO)

-

96-well black plate

-

Fluorometric microplate reader

Protocol:

-

Sample Preparation:

-

Prepare cell lysates as described in the colorimetric assay protocol.

-

-

Assay Procedure:

-

In a 96-well black plate, add 50 µL of cell lysate (containing 50-200 µg of total protein) to each well.

-

Add 50 µL of 2x Reaction Buffer to each well.

-

Add 5 µL of Ac-YVAD-AFC substrate to each well for a final concentration of 50 µM.

-

Include a blank control (cell lysate without substrate) for each sample.

-

Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measure the fluorescence at Ex/Em = 400/505 nm using a fluorometric microplate reader.

-

-

Data Analysis:

-

Subtract the fluorescence value of the blank from the corresponding sample reading.

-

Calculate the fold-increase in Caspase-1 activity by comparing the fluorescence of the treated samples to the untreated control.

-

Western Blot Analysis of Caspase-1 Activation

Western blotting is used to visualize the cleavage of pro-caspase-1 into its active p20 and p10 subunits. The appearance of the p20 subunit is a hallmark of Caspase-1 activation.

Materials:

-

RIPA Lysis Buffer (or other suitable lysis buffer with protease inhibitors)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific for the p20 subunit of Caspase-1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Sample Preparation:

-

Prepare cell lysates as described previously, but use a lysis buffer containing a protease inhibitor cocktail to prevent non-specific degradation.

-

Determine protein concentration.

-

-

SDS-PAGE and Transfer:

-

Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE (a 12-15% gel is typically suitable for resolving the p20 subunit).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.

-

Incubate the membrane with the primary antibody against Caspase-1 p20 (diluted in blocking buffer according to the manufacturer's recommendation) overnight at 4°C with gentle agitation.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

-

Detection:

-

Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.

-

Capture the signal using an imaging system.

-

-

Analysis:

-

The pro-caspase-1 will appear as a band at ~45 kDa, while the cleaved, active p20 subunit will be detected at ~20 kDa. The presence and intensity of the p20 band indicate Caspase-1 activation.

-

Conclusion

The YVAD tetrapeptide sequence is a cornerstone for the study of Caspase-1 activity and specificity. Understanding the principles of Caspase-1 activation, its substrate recognition, and the methodologies to study these processes is crucial for researchers in immunology, inflammation, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the investigation of Caspase-1 and its role in health and disease. While YVAD is a widely used tool, it is important to consider that other sequences like WEHD may offer higher sensitivity in certain applications. The continued exploration of Caspase-1 substrate specificity will undoubtedly lead to the development of more precise tools and targeted therapeutics for a range of inflammatory disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. The protein structures that shape caspase activity, specificity, activation and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Immunobiology and Structural Biology of AIM2 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extensive peptide and natural protein substrate screens reveal that mouse caspase-11 has much narrower substrate specificity than caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inflammasome Signaling | Cell Signaling Technology [cellsignal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Irreversible Covalent Binding of Fluoromethyl Ketone (FMK) Inhibitors to Caspases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caspases, a family of cysteine-aspartic proteases, are central players in the highly regulated processes of apoptosis (programmed cell death) and inflammation. Their dysregulation is implicated in a multitude of human diseases, including cancer, autoimmune disorders, and neurodegenerative diseases. This has rendered them attractive targets for therapeutic intervention. Among the various classes of caspase inhibitors, peptide-based fluoromethyl ketones (FMKs) have emerged as powerful tools for both basic research and drug development due to their ability to form an irreversible covalent bond with the target enzyme.

This technical guide provides a comprehensive overview of the irreversible covalent binding of FMK inhibitors to caspases. It delves into the molecular mechanism of inhibition, presents quantitative binding data, details key experimental protocols for studying this interaction, and visualizes the relevant biological pathways and experimental workflows.

Mechanism of Irreversible Covalent Inhibition

The inhibitory activity of FMK-based compounds relies on a two-step mechanism. The peptide portion of the inhibitor provides specificity, guiding it to the active site of a particular caspase. The peptide sequence is designed to mimic the natural substrate of the target caspase, with a critical aspartic acid residue at the P1 position. Once the inhibitor is bound in the active site, the fluoromethyl ketone moiety acts as a "warhead". The catalytic cysteine residue in the caspase active site performs a nucleophilic attack on the carbonyl carbon of the FMK group. This leads to the formation of a stable, irreversible thioether linkage between the inhibitor and the enzyme, effectively and permanently inactivating it.[1][2]

The general structure of a peptide-FMK inhibitor consists of a peptide recognition sequence, which dictates the specificity for different caspases, and the C-terminal fluoromethyl ketone group responsible for the irreversible covalent modification. A common N-terminal protecting group, such as benzyloxycarbonyl (Z), enhances cell permeability.

Quantitative Data on FMK-Caspase Interactions

The efficacy of FMK-based caspase inhibitors is quantified by their inhibition constants (IC50 and Ki) and the rate of inactivation (k_inact). The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%, while the Ki is the inhibition constant, reflecting the binding affinity of the inhibitor to the enzyme. For irreversible inhibitors, the ratio k_inact/Ki is a measure of the inhibitor's efficiency.

Below is a summary of publicly available quantitative data for various FMK-based caspase inhibitors.

| Inhibitor | Target Caspase(s) | IC50 (µM) | Ki (nM) | k_inact (s⁻¹) | Reference(s) |

| Z-VAD-FMK | Pan-caspase | 0.02 - 10 | 0.8 (Caspase-1) | - | [3] |

| Z-DEVD-FMK | Caspase-3, -7 | - | 0.2 (Caspase-3) | - | |

| Z-IETD-FMK | Caspase-8 | - | - | - | |

| Z-LEHD-FMK | Caspase-9 | - | - | - | |

| Boc-D-FMK | Pan-caspase | 39 (in neutrophils) | - | - |

Experimental Protocols

Caspase Activity Assay Using FMK Inhibitors

This protocol describes a general method for measuring caspase activity in cell lysates using a fluorogenic substrate and determining the inhibitory potential of an FMK compound.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent (e.g., staurosporine, TNF-α)

-

FMK inhibitor (e.g., Z-VAD-FMK)

-

Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)

-

Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)

-

Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)

-

96-well black microplate

-

Fluorometer

Procedure:

-

Cell Culture and Treatment: Plate cells at a desired density and treat with an apoptosis-inducing agent in the presence or absence of the FMK inhibitor for the desired time.

-

Cell Lysis: Harvest cells and wash with ice-cold PBS. Resuspend the cell pellet in cell lysis buffer and incubate on ice for 20 minutes.

-

Lysate Preparation: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the cellular proteins.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., Bradford assay).

-

Caspase Activity Assay: In a 96-well black microplate, add 50 µg of protein lysate to each well. Adjust the final volume with assay buffer.

-

Substrate Addition: Add the fluorogenic caspase substrate to each well to a final concentration of 50 µM.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) over time at 37°C using a fluorometer.

-

Data Analysis: Calculate the rate of substrate cleavage (RFU/min) and normalize it to the protein concentration. Compare the activity in the presence and absence of the FMK inhibitor to determine the percent inhibition.

Fluorescent Labeling of Active Caspases in Live Cells (FLICA Assay)

This protocol outlines the use of fluorescently labeled inhibitors of caspases (FLICA) to detect active caspases in living cells by flow cytometry. FAM-VAD-FMK is a common pan-caspase FLICA reagent.

Materials:

-

Cells of interest

-

Apoptosis-inducing agent

-

FAM-VAD-FMK (or other FLICA reagent)

-

10X Apoptosis Wash Buffer

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Induce apoptosis in your cell line of interest using an appropriate stimulus. Include a negative control of untreated cells.

-

FLICA Reagent Preparation: Reconstitute the lyophilized FLICA reagent in DMSO to create a stock solution. Immediately before use, dilute the stock solution in PBS or cell culture medium to the recommended working concentration.

-

Cell Staining: To 1x10^6 cells in suspension, add the diluted FLICA reagent and incubate for 1 hour at 37°C, protected from light.

-

Cell Washing: After incubation, wash the cells twice with 1X Apoptosis Wash Buffer by centrifugation and resuspension to remove any unbound FLICA reagent.

-

Viability Staining: Resuspend the washed cells in a buffer containing a viability dye like PI to distinguish between apoptotic and necrotic cells.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The green fluorescence from the FAM-labeled inhibitor indicates the presence of active caspases. The PI staining will identify necrotic cells.

Mass Spectrometry-Based Identification of FMK-Caspase Covalent Adducts

This protocol provides a general workflow for the identification of the covalent adduct formed between an FMK inhibitor and a caspase using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

-

Cells or tissues treated with an FMK inhibitor

-

Lysis buffer with protease inhibitors (excluding cysteine protease inhibitors)

-

Dithiothreitol (DTT)

-

Iodoacetamide (IAA)

-

Trypsin (mass spectrometry grade)

-

C18 solid-phase extraction (SPE) cartridges

-

LC-MS/MS system (e.g., Orbitrap or Q-TOF)

Procedure:

-

Protein Extraction: Lyse the cells or tissues in a suitable buffer to extract the proteins.

-

Reduction and Alkylation: Reduce the disulfide bonds in the protein sample with DTT and then alkylate the free cysteine residues with IAA. This step is crucial to prevent the formation of artificial disulfide bonds.

-

Proteolytic Digestion: Digest the protein sample with trypsin overnight at 37°C. Trypsin cleaves proteins C-terminal to lysine and arginine residues, generating a mixture of peptides.

-

Peptide Desalting: Desalt the peptide mixture using a C18 SPE cartridge to remove salts and other contaminants that can interfere with the mass spectrometry analysis.

-

LC-MS/MS Analysis:

-

Inject the desalted peptide sample into the LC-MS/MS system.

-

Separate the peptides using a reversed-phase liquid chromatography column with a gradient of increasing organic solvent.

-

As the peptides elute from the column, they are ionized (e.g., by electrospray ionization) and introduced into the mass spectrometer.

-

The mass spectrometer will acquire full scan MS spectra to determine the mass-to-charge ratio (m/z) of the eluting peptides.

-

In a data-dependent acquisition mode, the most abundant peptide ions are selected for fragmentation (MS/MS). The fragmentation pattern provides information about the amino acid sequence of the peptide.

-

-

Data Analysis:

-

Search the acquired MS/MS data against a protein database using a search engine (e.g., Mascot, Sequest).

-

Specify the mass of the FMK inhibitor adduct as a variable modification on cysteine residues in the search parameters.

-

The identification of a peptide with a mass shift corresponding to the FMK adduct on a cysteine residue confirms the covalent binding. The MS/MS spectrum of the modified peptide will show fragment ions containing the mass-modified cysteine, providing definitive evidence of the adduction site.

-

Visualizations

Apoptosis Signaling Pathways

The following diagrams illustrate the extrinsic and intrinsic pathways of apoptosis, highlighting the central role of caspases.

Caption: The extrinsic apoptosis pathway is initiated by the binding of death ligands to their receptors.

Caption: The intrinsic apoptosis pathway is triggered by cellular stress and mitochondrial events.

Experimental Workflow: Identification of FMK-Caspase Adduct

This diagram outlines the key steps in the mass spectrometry-based identification of the covalent adduct between an FMK inhibitor and a caspase.

Caption: Workflow for identifying FMK-caspase adducts by mass spectrometry.

Logical Relationship: Mechanism of Irreversible Inhibition

This diagram illustrates the step-by-step mechanism of irreversible covalent binding of an FMK inhibitor to a caspase.

Caption: Mechanism of irreversible covalent inhibition of caspases by FMK inhibitors.

Conclusion

Peptide-based fluoromethyl ketone inhibitors are invaluable chemical probes for studying the intricate roles of caspases in cellular processes and disease. Their irreversible covalent mode of action provides a potent and sustained inhibition that is advantageous for many experimental settings. This guide has provided a detailed overview of the core principles of FMK-caspase interactions, including the underlying mechanism, quantitative binding data, and robust experimental protocols. The provided visualizations of key signaling pathways and experimental workflows serve to further clarify these complex concepts. A thorough understanding of these principles is essential for researchers and drug development professionals seeking to modulate caspase activity for therapeutic benefit.

References

The Role of FAM-YVAD-FMK in Inflammasome Activation Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent probe FAM-YVAD-FMK and its critical role in the investigation of inflammasome activation. We will delve into its mechanism of action, provide detailed experimental protocols, and present quantitative data to facilitate the design and execution of robust inflammasome assays.

Introduction to FAM-YVAD-FMK and Inflammasome Activation

The inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by initiating inflammatory responses.[1][2][3][4] Activation of the inflammasome, often triggered by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs), leads to the activation of caspase-1.[4][5][6][7] This cysteine protease then cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-IL-18, into their mature, active forms.[4][5][6][7][8] Additionally, active caspase-1 can induce a form of programmed cell death known as pyroptosis by cleaving Gasdermin D (GSDMD).[4][5][6][7]

FAM-YVAD-FMK is a powerful tool for studying this pathway. It is a cell-permeable, non-cytotoxic fluorescent probe specifically designed to detect active caspase-1.[9][10][11][12][13] The probe consists of the caspase-1 recognition sequence Tyr-Val-Ala-Asp (YVAD) linked to a green fluorescent dye, carboxyfluorescein (FAM), and a fluoromethyl ketone (FMK) moiety.[9][12][14] The FMK group forms an irreversible covalent bond with the active site of caspase-1, leading to the accumulation of the fluorescent probe within cells where caspase-1 is active.[9][10] The resulting green fluorescence is a direct measure of caspase-1 activity and, by extension, inflammasome activation.[3][9][10][13]

Quantitative Data for Experimental Design

The following tables summarize key quantitative parameters for the use of FAM-YVAD-FMK in inflammasome activation studies.

| Parameter | Value | Reference(s) |

| Excitation Maximum | 488-492 nm | [9] |

| Emission Maximum | 515-535 nm | [9] |

| Target Enzyme | Active Caspase-1 | [9][12] |

| Inhibition Mechanism | Irreversible covalent binding | [9][10][12] |

| Cell Line | Priming Agent (Signal 1) & Concentration | Activation Stimulus (Signal 2) & Concentration | FAM-YVAD-FMK Incubation Time | Reference(s) |

| THP-1 (human monocytic) | Phorbol 12-myristate 13-acetate (PMA), 5 ng/mL (for differentiation) followed by Lipopolysaccharide (LPS), 10 ng/mL | Not specified in this example | Not specified in this example | [9] |

| THP-1 (human monocytic) | Lipopolysaccharide (LPS), 1 µg/mL for 3 hours | Nigericin, 20 µM for 30 minutes | Concurrent with treatment | [15] |

| THP-1 (human monocytic) | Phorbol 12-myristate 13-acetate (PMA), 5 ng/mL for 48 hours | Lipopolysaccharide (LPS), 100 ng/mL for 1 hour | 1 hour | [15] |

| Jurkat (human T lymphocyte) | Not applicable | Staurosporine, 1 µM for 3 hours | 1 hour | [16] |

| Peripheral Blood Mononuclear Cells (PBMCs) | Pam3CSK4, 0.5 µg/mL for 3 hours | Nigericin, 3.5 µM for 1 hour | 50 minutes | [2] |

Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for assessing inflammasome activation using FAM-YVAD-FMK, primarily focusing on the widely used THP-1 cell line. Researchers should optimize these conditions for their specific cell type and experimental setup.

Reagent Preparation

-

FAM-YVAD-FMK Stock Solution (150X): Reconstitute the lyophilized FAM-YVAD-FMK reagent in 50 µL of DMSO. Mix gently until fully dissolved. Store at -20°C, protected from light.[2]

-

FAM-YVAD-FMK Working Solution (30X): Dilute the 150X stock solution 1:5 in sterile PBS. For example, add 10 µL of 150X stock to 40 µL of PBS. This working solution should be prepared fresh for each experiment.[2]

-

1X Wash Buffer: Prepare a 1:10 dilution of the 10X Wash Buffer (often provided in kits) with deionized water.

Cell Culture and Treatment (Example using THP-1 cells)

-

Cell Seeding: Seed THP-1 cells in a suitable culture plate at a density of approximately 0.5 x 10^6 cells/mL.

-

Differentiation (Priming Signal 1 - Optional but common for THP-1): Treat THP-1 cells with Phorbol 12-myristate 13-acetate (PMA) at a final concentration of 50 nM for 24-48 hours to differentiate them into macrophage-like cells.[15][17]

-

Priming (Signal 1): After differentiation, replace the medium with fresh medium containing a priming agent such as Lipopolysaccharide (LPS) at a concentration of 100 ng/mL to 1 µg/mL. Incubate for 3-4 hours. This step upregulates the expression of pro-IL-1β and NLRP3.[15]

-

Inflammasome Activation (Signal 2): Following priming, treat the cells with an inflammasome activator. Common activators for the NLRP3 inflammasome include:

-

Nigericin: 5-20 µM for 30-60 minutes.[15]

-

ATP: 2.5-5 mM for 30-60 minutes.

-

-

Controls:

-

Negative Control: Cells treated with vehicle (e.g., DMSO) only.

-

Priming Only Control: Cells treated with the priming agent (e.g., LPS) but not the activation stimulus.

-

Inhibitor Control (Optional): Pre-incubate cells with a specific caspase-1 inhibitor (e.g., Ac-YVAD-cmk) before adding the activation stimulus to confirm the specificity of the FAM-YVAD-FMK signal.[18]

-

Staining with FAM-YVAD-FMK

-

Add FAM-YVAD-FMK: Add the 30X FAM-YVAD-FMK working solution to each well at a 1:30 dilution (e.g., add 10 µL of 30X solution to 290 µL of cell suspension).

-

Incubation: Incubate the cells for 50-60 minutes at 37°C, protected from light.[2]

-

Washing: After incubation, wash the cells twice with 1X Wash Buffer to remove any unbound probe.

Analysis

The fluorescent signal from FAM-YVAD-FMK can be analyzed using several methods:

-

Fluorescence Microscopy: Visualize the green fluorescent cells directly. This method provides qualitative data on the number and morphology of cells with active caspase-1.[9][16]

-

Flow Cytometry: Quantify the percentage of fluorescent cells and the mean fluorescence intensity, providing robust quantitative data.[2]

-

Fluorescence Plate Reader: Measure the overall fluorescence intensity of the cell population in a multi-well plate format, suitable for high-throughput screening.[16]

For multi-parametric analysis, cells can be co-stained with:

-

Propidium Iodide (PI) or 7-AAD: To identify dead cells and distinguish between pyroptosis and apoptosis.[9]

-

Hoechst 33342: A nuclear stain to visualize nuclear morphology.[9]

Visualization of Signaling Pathways and Workflows

Canonical NLRP3 Inflammasome Activation Pathway

The following diagram illustrates the key steps in the canonical activation of the NLRP3 inflammasome, a pathway frequently studied using FAM-YVAD-FMK.

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Inflammasome Activation Assay

The following diagram outlines a typical experimental workflow for investigating inflammasome activation and its potential inhibition using FAM-YVAD-FMK.

Caption: Workflow for inflammasome activation and inhibition assays.

Conclusion

FAM-YVAD-FMK is an indispensable tool for researchers studying the intricate mechanisms of inflammasome activation. Its ability to specifically and irreversibly bind to active caspase-1 allows for the direct and quantitative assessment of this key inflammatory signaling pathway. By providing a clear understanding of its application, along with detailed protocols and quantitative data, this guide aims to empower researchers in their efforts to unravel the complexities of inflammasome biology and develop novel therapeutic strategies for a wide range of inflammatory diseases.

References

- 1. The NLRP3 Inflammasome: An Overview of Mechanisms of Activation and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Evaluation of Canonical Inflammasome Activation in Human Monocytes by Imaging Flow Cytometry [frontiersin.org]

- 3. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A comprehensive guide to studying inflammasome activation and cell death | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Immunochemistry Technology FAM FLICA CASPASE 1 ASSAY KIT, Quantity: Each | Fisher Scientific [fishersci.com]

- 12. 5-FAM-YVAD-FMK | AAT Bioquest [aatbio.com]

- 13. usbio.net [usbio.net]

- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 16. Caspase-1 (active) Staining Kit - Green Fluorescence (ab219935) | Abcam [abcam.com]

- 17. researchgate.net [researchgate.net]

- 18. Applying caspase-1 inhibitors for inflammasome assays in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Caspase-1 Detection Using FLICA Technology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Fluorochrome-Labeled Inhibitors of Caspases (FLICA) technology for the specific detection of active caspase-1. This document details the core principles of the technology, provides a summary of quantitative data, outlines detailed experimental protocols, and visualizes the key signaling pathways and workflows involved.

Core Principles of FLICA Technology for Caspase-1 Detection

Fluorochrome-Labeled Inhibitors of Caspases (FLICA) technology is a powerful method for detecting active caspases within living cells. The methodology is predicated on a cell-permeable and non-toxic reagent that specifically targets the active form of these enzymes.[1][2]

The FLICA reagent for caspase-1 typically consists of three key components:

-

A Caspase-1 Inhibitor Sequence: The most common sequence for targeting caspase-1 is Tyr-Val-Ala-Asp (YVAD). This sequence is recognized by the active site of caspase-1.[3]

-

A Fluorescent Probe: A fluorochrome, such as carboxyfluorescein (FAM) or a sulforhodamine (SR), is attached to the inhibitor sequence, providing a detectable signal.[4][5]

-

A Fluoromethyl Ketone (FMK) Moiety: The FMK group forms a covalent, irreversible bond with a cysteine residue in the catalytic site of the active caspase-1 enzyme.[5]

The process begins with the introduction of the FLICA reagent to the cell culture media. Being cell-permeable, the reagent freely diffuses across the plasma membrane of both healthy and apoptotic or pyroptotic cells.[6] In cells where caspase-1 is active, the YVAD sequence of the FLICA reagent binds to the enzyme's active site, and the FMK group forms a stable thioether bond, effectively trapping the fluorescent probe inside the cell.[7] Any unbound FLICA reagent diffuses out of the cells and is removed during subsequent washing steps.[6] Consequently, cells with active caspase-1 exhibit a higher concentration of the fluorescent probe and fluoresce more brightly than healthy cells, where the inactive pro-caspase-1 does not react with the FLICA reagent.[2][8] This direct and covalent labeling of active caspases allows for the quantification of caspase-1 activity using various detection platforms, including flow cytometry, fluorescence microscopy, and fluorescence plate readers.

Quantitative Data on Caspase-1 Activation Detected by FLICA

The following tables summarize quantitative data from various studies that have utilized FLICA to measure caspase-1 activation. This data is intended to provide a comparative overview of the technology's application across different cell types and experimental conditions.

Table 1: Caspase-1 Activation in THP-1 Monocytes Detected by Flow Cytometry

| Treatment | Cell Type | Detection Method | Percentage of FLICA-Positive Cells (Mean ± SD) | Fold Increase vs. Control | Reference |

| Negative Control (DMSO) | THP-1 | Flow Cytometry | 1.2% | 1.0 | [3] |

| PMA (5-10 ng/mL) + LPS (100 ng/mL) + ATP (5 mM) | THP-1 | Flow Cytometry | 9.9% | 8.3 | [3] |

Table 2: Time-Course of Caspase-1 Activation in Bone Marrow-Derived Macrophages (BMDMs) after S. aureus Infection

| Time Post-Infection | Cell Type | Detection Method | Percentage of FLICA-Positive Cells | Total YVAD-FLICA Fluorescence (Arbitrary Units) | Reference |

| 0 min | BMDM | Flow Cytometry | ~5% | ~100 | [9] |

| 15 min | BMDM | Flow Cytometry | ~25% | ~200 | [9] |

| 30 min | BMDM | Flow Cytometry | ~30% | ~250 | [9] |

| 60 min | BMDM | Flow Cytometry | ~20% | ~150 | [9] |

Table 3: Caspase-1 Activation in Response to Various Stimuli in Different Cell Lines

| Cell Line | Inducing Agent | Detection Method | Observation | Reference |

| Jurkat | Staurosporine | Fluorescence Plate Reader | >500% increase in green fluorescence | |

| HL-60 | Camptothecin | Imaging Cytometry | Increased FLICA fluorescence in early apoptotic cells | [4] |

| KUP5 | MoS2-Agg | Confocal Microscopy & Plate Reader | Significant increase in caspase-1 activation compared to untreated control | [10] |

| RPE | MG-132 + Bafilomycin A1 | Fluorescence Microscopy | Significant increase in activated caspase-1 compared to control | [11] |

Signaling Pathways Leading to Caspase-1 Activation

Caspase-1 is a key inflammatory caspase, and its activation is tightly regulated by large, multi-protein complexes called inflammasomes.[12] The formation of an inflammasome is typically triggered by pathogen-associated molecular patterns (PAMPs) or danger-associated molecular patterns (DAMPs).[12] The two most well-characterized inflammasomes that lead to caspase-1 activation are the NLRP3 and AIM2 inflammasomes.

The NLRP3 Inflammasome Pathway